(1,2,4-Thiadiazol-5-yl)boronic acid
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Overview
Description
(1,2,4-Thiadiazol-5-yl)boronic acid is a boron-containing heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a boronic acid group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of thiosemicarbazides with carboxylic acids under specific conditions, such as in the presence of polyphosphoric acid or phosphorus pentoxide . Another approach includes the hydrolysis of aryltrifluoroboronate salts in the presence of silica to yield the corresponding boronic acid derivatives .
Industrial Production Methods: Industrial production of (1,2,4-Thiadiazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2,4-Thiadiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products Formed: The major products formed from these reactions include various substituted thiadiazole derivatives and boronic acid esters, which can be further utilized in different applications .
Scientific Research Applications
(1,2,4-Thiadiazol-5-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1,2,4-Thiadiazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. For instance, as a hypoxia inhibitor, it targets the hypoxia-inducible factor-1 (HIF-1) pathway, which plays a crucial role in tumor cell survival and metastasis . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, contributing to its biological activity .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds also contain a thiadiazole ring and exhibit similar pharmacological activities, including anticancer potential.
1,3,4-Thiadiazole Derivatives: These derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, and antibacterial properties.
Uniqueness: (1,2,4-Thiadiazol-5-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
1,2,4-thiadiazol-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O2S/c6-3(7)2-4-1-5-8-2/h1,6-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSZKFHMOFVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=NS1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.94 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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